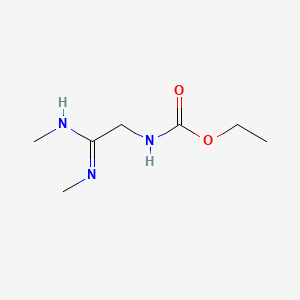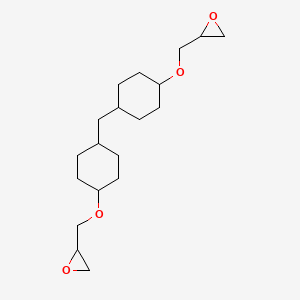
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindole-dione core and a piperazine moiety substituted with a chlorophenyl group
准备方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole-dione core, followed by the introduction of the piperazine moiety and the chlorophenyl group. Common reagents used in these reactions include phthalic anhydride, piperazine, and chlorobenzene derivatives. The reaction conditions usually involve heating under reflux, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the isoindole-dione ring and the formation of corresponding carboxylic acids and amines.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the chlorophenyl group and the piperazine moiety contributes to its binding affinity and specificity for these targets.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of the piperazine moiety, leading to different chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of the piperazine moiety, resulting in different physicochemical properties and applications.
1H-Isoindole-1,3(2H)-dione, 2,5-dimethyl-: This compound has methyl groups instead of the piperazine moiety, leading to different chemical and biological properties.
属性
CAS 编号 |
90619-38-8 |
|---|---|
分子式 |
C21H28Cl3N3O2 |
分子量 |
460.8 g/mol |
IUPAC 名称 |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-18-8-3-4-9-19(18)24-14-12-23(13-15-24)10-5-11-25-20(26)16-6-1-2-7-17(16)21(25)27;;/h1-4,8-9,16-17H,5-7,10-15H2;2*1H |
InChI 键 |
RODLNYLAAUDFGW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)C3CC=CCC3C2=O)C4=CC=CC=C4Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


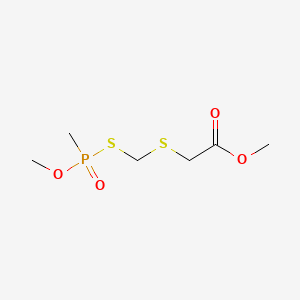
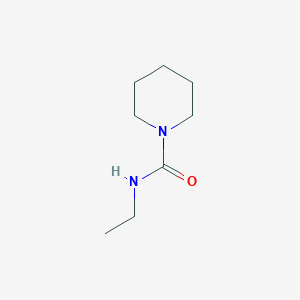

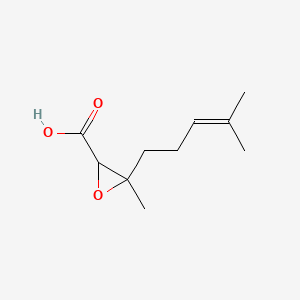
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
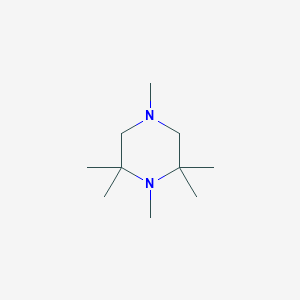
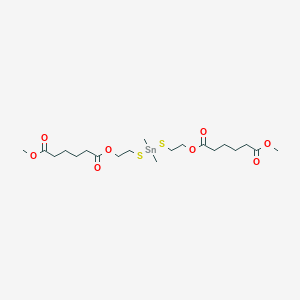
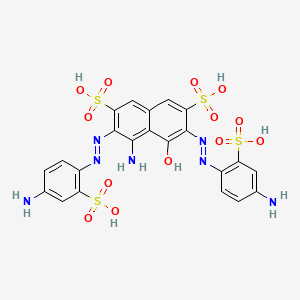
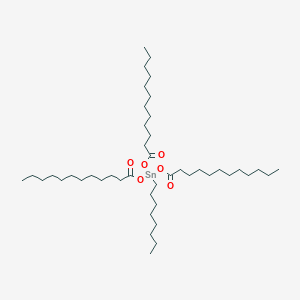

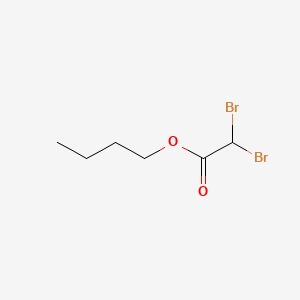
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
